molecular formula C15H11Cl3N4S B7731177 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B7731177
M. Wt: 385.7 g/mol
InChI Key: YEFDRIZPPPTOQH-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure features:

  • Position 3: A 2-chlorophenyl group, contributing steric bulk and electronic effects via the chlorine substituent.
  • Position 5: A (3,4-dichlorophenyl)methylthio group, introducing a sulfur-linked aromatic moiety with dual chlorine atoms, which may enhance lipophilicity and receptor binding.

This compound’s synthesis likely involves nucleophilic substitution at the triazole’s sulfur atom, analogous to methods described for related derivatives (e.g., InCl3-catalyzed thiol-alkylation reactions) .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N4S/c16-11-4-2-1-3-10(11)14-20-21-15(22(14)19)23-8-9-5-6-12(17)13(18)7-9/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFDRIZPPPTOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine with key analogues, based on substituent patterns, synthesis, and properties:

Compound Substituents Synthesis Method Key Findings Reference
Target Compound : this compound - Position 3: 2-Cl-C6H4
- Position 5: (3,4-Cl2-C6H3)-CH2-S
- Position 4: NH2
Likely InCl3-catalyzed alkylation of triazole-3-thiol with (3,4-dichlorophenyl)methyl halide High lipophilicity due to multiple Cl substituents; potential for CNS activity due to methylthio linker
3-(3-Chlorophenyl)-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione - Position 3: 3-Cl-C6H4
- Position 4: Schiff base (2,4-Cl2-C6H3-CH=N)
- Position 5: Thione
Condensation of triazole-4-amine with 2,4-dichlorobenzaldehyde Enhanced stability from conjugated Schiff base; thione group may modulate redox activity
5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-4-phenyl-1,2,4-triazole-3-thione - Position 5: Thiadiazole-thioether
- Position 4: Phenyl
- Position 3: Thione
NaOH-mediated nucleophilic substitution of triazole-3-thiol with thiadiazole-containing halides Dual heterocyclic system (triazole + thiadiazole) enhances antimicrobial activity
3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine - Position 3: 3,4-(OCH3)2-C6H3
- Position 5: 2-F-C6H4-CH2-S
- Position 4: NH2
Similar alkylation of triazole-3-thiol with fluorinated benzyl halides Electron-rich methoxy groups improve solubility; fluorinated benzyl enhances metabolic stability
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline - Position 5: 4-Cl-C6H4
- Position 3: Furan
Cyclocondensation of triazole with isoquinoline precursors Extended π-system (isoquinoline) may improve DNA intercalation properties

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Chlorine vs. Methoxy/Fluoro : Chlorophenyl groups (as in the target compound) increase lipophilicity and membrane permeability compared to methoxy or fluoro substituents, which prioritize solubility and metabolic stability .
  • Thione vs. Amine : Thione derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, whereas amine groups (as in the target compound) offer protonation sites for salt formation or targeted interactions .

Synthetic Flexibility :

  • The target compound’s methylthio linker allows modular synthesis via InCl3-catalyzed alkylation, contrasting with thiadiazole-containing analogues requiring multistep heterocyclic fusion .

Pharmacological Potential: Thiadiazole-triazole hybrids () show superior antimicrobial activity due to synergistic heterocyclic effects, while the target compound’s dichlorophenyl groups may favor antiparasitic or anticancer applications .

Data Table: Physicochemical Properties (Representative Examples)

Property Target Compound Schiff Base Derivative Thiadiazole-Triazole Hybrid
Molecular Weight ~450 g/mol ~420 g/mol ~390 g/mol
LogP (Predicted) 4.2 3.8 3.1
Water Solubility Low Very Low Moderate
Key Functional Groups NH2, Cl, S-alkyl Thione, Schiff base Thione, thiadiazole

Biological Activity

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic compound notable for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with dichlorophenyl and chlorophenyl groups. Its unique structure contributes to its biological activity by enhancing binding affinity to various biological targets.

Property Details
IUPAC Name 3-(2-chlorophenyl)-5-[(3,4-dichlorophenyl)methylthio]-1,2,4-triazol-4-amine
Molecular Formula C15H11Cl3N4S
Molecular Weight 385.69 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit enzymes involved in various metabolic pathways, while the chlorinated phenyl groups enhance its binding capacity. This leads to modulation of biological processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings:
    • Compounds demonstrated inhibition against E. coli and Staphylococcus aureus.
    • Minimum inhibitory concentrations (MIC) were determined to assess effectiveness.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through cytokine modulation studies. In vitro tests on peripheral blood mononuclear cells (PBMCs) revealed that:

  • Cytokine Production:
    • Significant reduction in Tumor Necrosis Factor-alpha (TNF-α) levels was observed.
    • The most potent derivatives inhibited TNF-α production by approximately 44–60% at specific concentrations.

Anticancer Potential

Recent studies indicate that triazole derivatives can exhibit anticancer activity. For example:

  • Case Study:
    • A derivative with a similar structure showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells.
    • Other derivatives were also effective against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound Biological Activity IC50 (μM)
5-[(3,4-Dichlorophenyl)methylthio]-triazoleAntimicrobial / Anti-inflammatoryNot specified
Similar Triazole Derivative AAnticancer (Colon Carcinoma)6.2
Similar Triazole Derivative BAnticancer (Breast Cancer)27.3 - 43.4

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